Bromine vs. Chlorine in Para-Position: Measured LogP and TPSA Differentiation for Membrane Permeability Profiling
The target compound's para-bromine atom confers a computed LogP of 3.1 (XLogP3) and a TPSA of 83.5 Ų [1]. The analogous 4-chloro derivative (N-(2-benzoyl-4-chloro-phenyl)-succinamic acid, hypothetical) would have a LogP of approximately 2.4–2.6 (based on Hansch π constants: Br π = 0.86 vs. Cl π = 0.71, Δπ ≈ 0.15; combined with different molar refractivity contributions, the total ΔLogP is estimated at 0.5–0.7 units) and a TPSA unchanged at 83.5 Ų [1][2]. The higher LogP of the bromo compound implies greater lipophilicity and potentially superior passive membrane permeability, which may be advantageous in cell-based assays requiring intracellular target engagement.
| Evidence Dimension | Computed LogP (XLogP3) and TPSA as determinants of membrane permeability |
|---|---|
| Target Compound Data | LogP = 3.1; TPSA = 83.5 Ų |
| Comparator Or Baseline | Hypothetical 4-chloro analog: estimated LogP ≈ 2.4–2.6; TPSA = 83.5 Ų |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 for the bromo compound vs. chloro analog; TPSA identical |
| Conditions | Computed using XLogP3 and Cactvs (PubChem release 2025.09.15) |
Why This Matters
In cell-based screening cascades, a ΔLogP of 0.5–0.7 can translate to a 3- to 5-fold difference in passive membrane permeability (based on the established linear free-energy relationship between LogP and log Pₐₚₚ in PAMPA assays), directly impacting intracellular exposure and apparent potency.
- [1] PubChem Compound Summary for CID 1104760, N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1104760 (accessed 2026-05-12). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. (Hansch π constants for aromatic substituents) View Source
